1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical properties of the molecule it is attached to .
Preparation Methods
The synthesis of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyrrole derivatives. This process typically uses reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source to introduce the trifluoromethyl group . Another approach involves the use of trifluoroiodomethane in aromatic coupling reactions . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and trifluoroiodomethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity to various biological targets . This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid can be compared with other trifluoromethyl-substituted compounds, such as:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in esterification reactions.
Trifluoroacetic acid: Commonly used in organic synthesis and as a solvent.
Trifluoroiodomethane: Used in aromatic coupling reactions and as a reagent in synthetic chemistry.
The uniqueness of this compound lies in its specific structure and the presence of both a pyrrole ring and a trifluoromethyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4F3NO2 |
---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-(trifluoromethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)10-3-1-2-4(10)5(11)12/h1-3H,(H,11,12) |
InChI Key |
MBINNSFBKOXFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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